molecular formula C17H13NO3 B14430428 3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one CAS No. 83297-64-7

3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one

Katalognummer: B14430428
CAS-Nummer: 83297-64-7
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: BXSVNHRLAQASKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one is an organic compound with a complex structure that includes a benzoxazole ring, a phenylacryloyl group, and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-methyl-1,3-benzoxazol-2(3H)-one with cinnamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methyl-1,3-benzoxazol-2(3H)-one: Lacks the phenylacryloyl group, resulting in different chemical properties.

    6-(3-Phenylacryloyl)-1,3-benzoxazol-2(3H)-one: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

3-Methyl-6-(3-phenylacryloyl)-1,3-benzoxazol-2(3H)-one is unique due to the presence of both the methyl and phenylacryloyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

83297-64-7

Molekularformel

C17H13NO3

Molekulargewicht

279.29 g/mol

IUPAC-Name

3-methyl-6-(3-phenylprop-2-enoyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C17H13NO3/c1-18-14-9-8-13(11-16(14)21-17(18)20)15(19)10-7-12-5-3-2-4-6-12/h2-11H,1H3

InChI-Schlüssel

BXSVNHRLAQASKV-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)C(=O)C=CC3=CC=CC=C3)OC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.